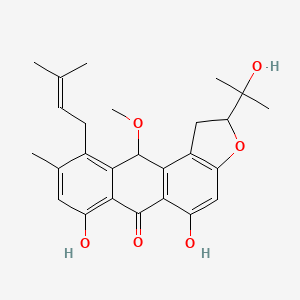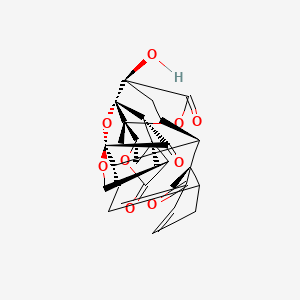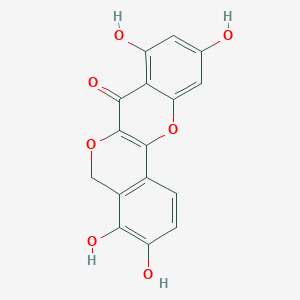
Ophioglonin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ophioglonin is a homoflavonoid that is isochromeno[4,3-b]chromen-7(5H)-one substituted by hydroxy groups at positions 3, 4, 8 and 10. Isolated from Ophioglossum petiolatum, it exhibits anti-HBV activity. It has a role as an anti-HBV agent and a plant metabolite. It is a polyphenol, a hydroxy homoflavonoid and an organic heterotetracyclic compound.
科学的研究の応用
Anti-HBV Surface Antigen Activity
Ophioglonin, extracted from Ophioglossum petiolatum, has shown slight anti-HBV surface antigen activity at 25 microM. This highlights its potential use in research related to Hepatitis B Virus (HBV) treatment and management (Lin et al., 2005).
Anticancer Potential
Studies indicate that ophioglonin exhibits weak inhibitory activity on cancer cell lines. Specifically, it has shown some efficacy against the KB cell line, a cancer cell line used in medical research (Zhong-jing et al., 2009). Another study found that a derivative of ophioglonin demonstrated estrogenic activity, suggesting potential applications in breast and endometrial cancer research (Polasek et al., 2013).
Immune System Enhancement
Ophioglonin has been implicated in enhancing the immune response. A study on ophiopogon polysaccharide liposome (OPL), related to ophioglonin, indicated its ability to promote macrophage phagocytosis and cytokine secretion, thereby enhancing both specific and non-specific immune responses (Fan et al., 2015).
Cardioprotective Effects
Research on ophiopogonin D, a compound related to ophioglonin, suggests potential cardioprotective effects. It has been shown to alleviate cardiac hypertrophy by modulating inflammatory responses, which could be valuable in cardiovascular disease research (Wang et al., 2018).
Neuroprotection and Apoptosis Induction
Ophioglonin D' derived from Radix Ophiopogonis has been shown to induce apoptosis in androgen-independent prostate cancer cells and could be important in neuroprotection research (Lu et al., 2018). Additionally, it was found to prevent H2O2-induced injury in human umbilical vein endothelial cells, indicating its role in vascular protection (Qian et al., 2010).
Inhibition of Oncogenic Signaling Pathways
Ophioglonin has been observed to suppress various oncogenic signaling pathways, potentially leading to the suppression of proliferation and chemosensitization of cancer cells, like in lung cancer (Lee et al., 2018).
特性
分子式 |
C16H10O7 |
|---|---|
分子量 |
314.25 g/mol |
IUPAC名 |
3,4,8,10-tetrahydroxy-5H-isochromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C16H10O7/c17-6-3-10(19)12-11(4-6)23-15-7-1-2-9(18)13(20)8(7)5-22-16(15)14(12)21/h1-4,17-20H,5H2 |
InChIキー |
XUFSGVREMRKLBR-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(C=C(C=C4O3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



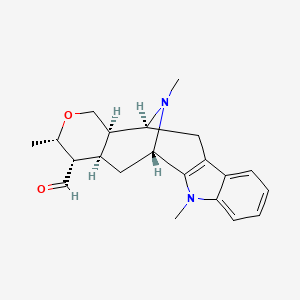
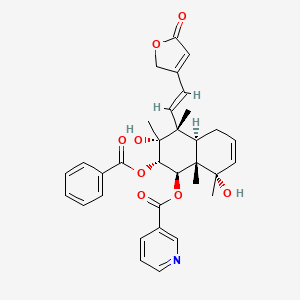

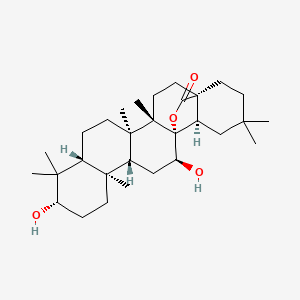

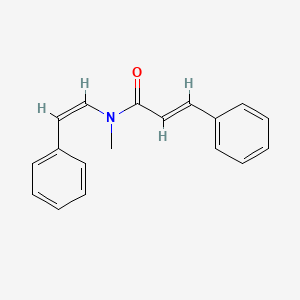
![(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)
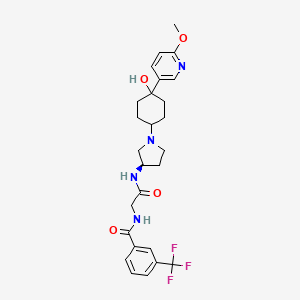
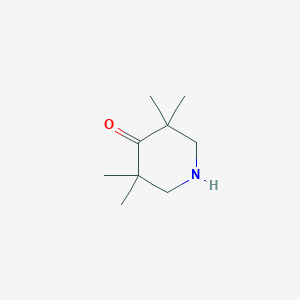
![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)
